Anthranilic acid

描述

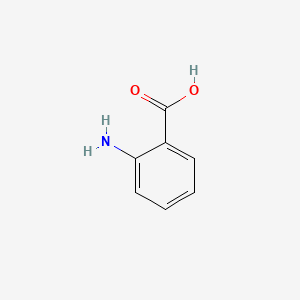

Structure

3D Structure

属性

IUPAC Name |

2-aminobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZYAGGXGHYGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118337-98-7, Array | |

| Details | Compound: Poly(anthranilic acid) | |

| Record name | Poly(anthranilic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118337-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Poly(anthranilic acid) | |

| Record name | Anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020094 | |

| Record name | Anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anthranilic acid appears as odorless white to pale-yellow or tan crystalline powder with a sweetish taste. (NTP, 1992), Dry Powder, White to pale yellow solid; [Merck Index] Cream-colored odorless crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-YELLOW FLAKES OR WHITE-TO-YELLOW CRYSTALLINE POWDER. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Benzoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Anthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

340 °F (NTP, 1992), 150 °C, 150 °C /from table/ | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | Anthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine, In water, 3.5X10+3 mg/L at 25 °C, 3.5 mg/mL, Solubility in water, g/100ml at 20 °C: 0.35 (poor) | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.412 (NTP, 1992) - Denser than water; will sink, 1.412 at 20 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992), 0.000278 [mmHg], Vapor pressure, Pa at 52.6 °C: 0.1 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Anthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White to pale yellow, crystalline powder, Leaves from alcohol, NEEDLE-LIKE CRYSTALS | |

CAS No. |

118-92-3, 1321-11-5 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anthranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YS975XI6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

291 to 295 °F (NTP, 1992), 144-146 °C, 146.5 °C, 146-148 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Transformations of Anthranilic Acid

Classical and Modern Synthesis Approaches for Anthranilic Acid

The preparation of this compound can be achieved through various synthetic routes, ranging from large-scale industrial processes to more specialized laboratory methods.

Industrial Production Methods (e.g., Hofmann rearrangement of phthalamide)

The primary industrial synthesis of this compound involves the Hofmann rearrangement of phthalamide (B166641). wikipedia.orgquora.com This process begins with the amination of phthalic anhydride (B1165640) to produce the sodium salt of phthalamic acid. wikipedia.org Subsequently, this intermediate undergoes a Hofmann rearrangement, typically induced by sodium hypochlorite (B82951), to yield this compound. wikipedia.orgquora.com A related industrial method utilizes the treatment of phthalimide (B116566) with sodium hypobromite (B1234621) in an aqueous solution of sodium hydroxide (B78521), followed by neutralization. wikipedia.org

A continuous process for the production of this compound has also been developed, involving a two-stage reaction of alkali metal phthalamide or phthalimide with alkali metal hypohalites at high flow velocities and varying temperatures. google.com

Laboratory-Scale Synthetic Routes

In a laboratory setting, this compound can be synthesized through several methods. One common procedure involves the reaction of phthalimide with sodium hypochlorite solution. quora.comyoutube.com The reaction is often initiated by dissolving phthalimide in a cooled sodium hydroxide solution before the addition of the hypochlorite. quora.comyoutube.com Another laboratory preparation involves the oxidation of N-(2-methylphenyl)acetamide with potassium permanganate (B83412). prepchem.com The degradation of indigo (B80030) dye, a historical source, also yields this compound. wikipedia.org

A three-step synthesis starting from phthalic acid is also a viable laboratory method. egyankosh.ac.in Additionally, the reduction of 2-nitro-5-iodobenzoic acid can produce 5-iodothis compound, a derivative of this compound. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. For this compound, several green chemistry approaches have been explored. One such method involves the oxidation of isatin (B1672199) using hydrogen peroxide in a basic aqueous solution, which offers a catalyst-free and environmentally benign route. scielo.brredalyc.orgresearchgate.net This method is versatile, allowing for the synthesis of various substituted anthranilic acids in good yields and short reaction times. scielo.brredalyc.org

Another green approach is the use of microwave irradiation to promote the Ullmann coupling reaction between anthranilic acids and aryl bromides, leading to the synthesis of N-aryl anthranilic acids with good to excellent yields. scielo.br Furthermore, a metal-, catalyst-, and oxidant-free photoredox neutral system has been developed for the intramolecular decarboxylative cyclization of anthranilic acids to produce carbazoles. rsc.org Pili, a biotechnology company, is also developing a biobased production of this compound on an industrial scale, aiming to decarbonize the chemical industry. pili.bio

Derivatization Strategies of the this compound Scaffold

The presence of both an amino and a carboxyl group allows for a wide range of derivatization reactions, enabling the synthesis of a diverse array of compounds. scielo.brredalyc.org

Alkylation and Acylation Reactions at the Amino Group

The amino group of this compound is nucleophilic and readily undergoes alkylation and acylation reactions. core.ac.uk

Alkylation: N-alkylation of this compound can be achieved using various alkylating agents, often in basic aqueous solutions. sciencemadness.org However, these reactions can sometimes require drastic conditions and expensive catalysts. scielo.brredalyc.org An alternative strategy involves the N-alkylation of isatins followed by oxidation to the corresponding N-alkylated anthranilic acids, which can be a simpler process. scielo.brredalyc.org

Acylation: Acylation of the amino group is a common transformation. For instance, N-acetylthis compound can be prepared by reacting this compound with acetic anhydride. udel.edugoogle.com The reaction can be performed under various conditions, including in the presence of a base. sciencemadness.orgudel.edu The synthesis of N-(3-adamantylacetyl)-anthranilic acid involves the reaction of this compound with 3-adamantylacetyl chloride in the presence of a base. ontosight.ai

| Reagent | Product | Reaction Type |

| Alkyl Halide | N-Alkylthis compound | Alkylation |

| Acetic Anhydride | N-Acetylthis compound | Acylation |

| 3-Adamantylacetyl Chloride | N-(3-Adamantylacetyl)-anthranilic acid | Acylation |

Esterification and Amidation Reactions at the Carboxyl Group

The carboxyl group of this compound can be converted into esters and amides, further expanding its synthetic utility. core.ac.uk

Esterification: The esterification of this compound can be challenging due to the presence of the ortho-amino group, which can be protonated under acidic catalysis. acs.org Therefore, large amounts of acid are often required to form the salt of the amine before esterification with an alcohol like methanol (B129727). acs.org Lipase-catalyzed esterification has been explored as a greener alternative, with methanol giving the highest yield among various alcohols. researchgate.net

Amidation: The carboxyl group can be activated and reacted with amines to form amides. Reagents like carbodiimides, often with additives such as N-hydroxysuccinimide (NHS), are used to facilitate this condensation reaction. nih.gov This allows for the introduction of new functionalities to the this compound scaffold. nih.gov Palladium-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids has also been reported as a method for synthesizing anthranilic acids. rsc.org

| Reagent | Product | Reaction Type |

| Alcohol (e.g., Methanol) | Alkyl Anthranilate | Esterification |

| Amine (with activating agent) | Anthranilamide | Amidation |

Amide Synthesis and its Importance in Medicinal Chemistry

The synthesis of amides from this compound is a cornerstone of medicinal chemistry, owing to the prevalence of the amide bond in biologically active molecules. nih.govmdpi.com The amides of this compound are recognized for their therapeutic potential, including anti-inflammatory, antiviral, insecticidal, and antibacterial properties. nih.gov A common and efficient route to obtaining this compound amides involves the ring-opening of isatoic anhydride with a suitable amine. nih.govijpsjournal.comresearchgate.net For instance, the reaction of isatoic anhydride with 2-(3-chlorophenyl)ethylamine (B57567) yields the corresponding hybrid molecule with high purity and yield. nih.gov This strategy has been employed to synthesize a variety of novel this compound hybrids. mdpi.comresearchgate.netresearchgate.net

N-substituted 5-iodo(H)this compound amides have been synthesized through the acylation of 5-iodothis compound amide in heated benzene (B151609) or by the alkylation of this compound amide at room temperature. researchgate.net These derivatives have shown promise as analgesic and anti-inflammatory agents. researchgate.net Similarly, a series of amide derivatives of N-Phenyl this compound (fenamic acid) have been synthesized, which are expected to exhibit antimicrobial and antibacterial activities. afjbs.com The synthesis often involves heating an equimolar mixture of N-Phenyl this compound, an appropriate amine (like 2-amino phenol), and boric acid. afjbs.com

The significance of the amide group is underscored by its frequent use in the pharmaceutical industry to produce the structural core of peptides, proteins, and other macromolecules. mdpi.com The interactions of amides with biological targets are a critical factor in the design of new drugs. mdpi.com

Electrophilic Aromatic Substitution Reactions

This compound and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic ring. scielo.brredalyc.org This class of reactions is fundamental in organic chemistry for acylating, alkylating, halogenating, nitrating, and sulfonating arenes. nih.gov Substituted anthranilic acids can be prepared either through the direct electrophilic substitution of this compound or from the reaction of substituted isatins with reagents like sodium hydroxide and hydrogen peroxide. scielo.brredalyc.org The latter method has proven effective for synthesizing anthranilic acids with ortho or meta substituents relative to the amino group, as well as disubstituted derivatives. scielo.br

A practical application of EAS is the synthesis of 3-aryl anthranils from anthranils and simple arenes. nih.govresearchgate.net This transformation proceeds through an electrophilic substitution and rearomatization sequence, utilizing an activator like trifluoromethanesulfonic anhydride (Tf₂O) to enhance the electrophilicity of the anthranil (B1196931) at the C3 position. nih.govresearchgate.net A broad range of arenes are compatible with this reaction, leading to structurally diverse 3-aryl anthranils in good yields and with high regioselectivity. nih.govresearchgate.net This methodology can also be extended to achieve C3 alkenylation, alkylation, and thioetherification of anthranils using various feedstocks. nih.govresearchgate.net

Metal Complexation and Coordination Chemistry with this compound Ligands

This compound is a versatile chelating ligand due to the presence of both a carboxylic acid and an amino group, which allows it to form stable complexes with a wide range of metal ions. ajol.infoinlibrary.uzresearchgate.net The coordination typically occurs in a bidentate fashion through the carboxylate oxygen and the amine nitrogen, forming stable chelate rings. ajol.infoinlibrary.uz These metal complexes have applications in various fields, including catalysis, materials science, and medicine. inlibrary.uzresearchgate.netnih.gov The formation of these complexes can be influenced by the reaction conditions, such as the pH. In an alkaline medium, this compound is deprotonated to the anthranilate ion, which then coordinates to the metal center. ajol.info

Synthesis of Mixed-Ligand Complexes

Mixed-ligand complexes involving this compound and another ligand have been extensively studied. These complexes often exhibit unique structural and electronic properties. For example, dinuclear mixed-ligand complexes of various transition metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized using this compound and pyridine-2-aldoxime (B213160) in an alkaline medium. ajol.info In these complexes, the anthranilate acts as a bidentate ligand. ajol.info

Another example involves the synthesis of new mixed-ligand Schiff base complexes of Mn(II), Co(II), Ni(II), Cu(II), Cd(II), and Hg(II). orientjchem.org These are formulated from a Schiff base derived from o-phthalaldehyde (B127526) and p-nitroaniline as the primary ligand, with this compound serving as a secondary ligand. orientjchem.org The resulting complexes generally exhibit octahedral geometries. orientjchem.org Similarly, mixed ligand complexes have been prepared with a Schiff base and this compound, showing varied activity against different types of bacteria. orientjchem.org

Nano-sized this compound Metal Complexes

The synthesis of nano-sized metal complexes of this compound has garnered significant interest due to their enhanced properties and potential applications. A series of nano-sized this compound metal complexes with metals such as Zn(II), Bi(III), Fe(II), Co(II), Cu(II), Mn(II), Al(III), Ni(II), and Cr(III) have been successfully synthesized and characterized. researchgate.netnih.govmdpi.com These nano-complexes have been investigated for their catalytic activity, for instance, in the reduction of 4-nitrophenol (B140041). nih.govmdpi.com

Furthermore, intrinsically conducting polymer-metal nanocomposites have been synthesized by polymerizing this compound with metal salts like ferric chloride, zinc oxide, and magnesium oxide through chemical oxidation. scirp.org The resulting polythis compound-metal nanocomposites (PANA-Fe, PANA-Zn, PANA-Mg) have been characterized and their grain size, calculated using the Scherrer formula, was found to be in the nano range. scirp.org These nanocomposites have shown potential as effective anti-corrosive agents. scirp.org Nanostructures of new cobalt(II) complexes derived from the azo-coupling reaction of 4-aminobenzoic acid with this compound have also been synthesized via a sonochemical process. americanelements.com

Advanced Synthetic Methodologies for Novel this compound Hybrids

Recent research has focused on developing advanced synthetic methodologies to create novel hybrid molecules based on the this compound scaffold, aiming to explore new chemical space and biological activities. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov A prominent strategy involves the ring-opening of isatoic anhydride with various amines to generate diverse this compound amides. nih.govmdpi.comresearchgate.net For example, reacting isatoic anhydride with 2-(3-chlorophenyl)ethylamine or homoveratrylamine produces hybrid molecules in high yield and purity. nih.govmdpi.com These initial hybrids can then be further functionalized, for instance, through acylation with different acyl chlorides to produce a library of diamides. nih.govmdpi.com This modular approach allows for the systematic exploration of structure-activity relationships. ijpsjournal.com

Iron-Catalyzed Ortho Amination Processes

The direct amination of C-H bonds is a highly desirable transformation for the synthesis of anilines. Iron-catalyzed processes have emerged as a powerful and sustainable approach for the ortho-amination of benzoic acids to produce this compound derivatives. nih.govrsc.orgrsc.org One method involves a mild iridium-catalyzed ortho-selective C-H amination of benzoic acids, which demonstrates high selectivity for carboxylate-directed functionalization. nih.gov However, iron-catalyzed systems offer a more earth-abundant and cost-effective alternative.

Ullmann Condensation in N-aryl this compound Synthesis

The Ullmann condensation is a cornerstone reaction for the synthesis of N-aryl anthranilic acids. ijpsonline.comscielo.br This reaction typically involves the coupling of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of a copper catalyst. ijpsonline.comijpsonline.com For instance, N-aryl this compound derivatives have been successfully synthesized by reacting o-chlorobenzoic acid with various substituted anilines. ijpsonline.comijpsonline.com The process is often carried out under reflux conditions, with cupric oxide serving as the catalyst and anhydrous potassium carbonate used to neutralize the hydrogen halide formed during the reaction. ijpsonline.comijpsonline.com The reaction time can vary, typically between 6 to 8 hours. ijpsonline.com

While effective, traditional Ullmann condensations often require long reaction times and high temperatures. scielo.br To address these limitations, microwave-assisted Ullmann coupling reactions have been developed. This modern approach significantly reduces reaction times and can lead to good to excellent yields of N-aryl anthranilic acids. scielo.br The use of ionic liquids, such as tetrabutylphosphonium (B1682233) chloride ([TBP]Cl), has also been explored as a more environmentally friendly and efficient medium for the modified Ullmann coupling reaction. colab.ws This method, using potassium 2-bromobenzoate, substituted anilines, and copper acetate (B1210297), has proven effective in synthesizing various N-aryl this compound drugs. colab.ws

Development of this compound Diamides

The synthesis of this compound diamides represents a significant area of development, leading to compounds with a range of potential applications. A common synthetic route involves the ring-opening of isatoic anhydride with an appropriate amine, followed by acylation. mdpi.com For example, a hybrid molecule of this compound was first synthesized by reacting isatoic anhydride with 2-(3-chlorophenyl)ethylamine, resulting in a high-purity product. mdpi.com This intermediate was then acylated with various acyl chlorides to produce a series of this compound diamides in good yields (79-83%). mdpi.com

Another strategy for synthesizing anthranilic diamide (B1670390) derivatives involves creating compounds that incorporate other functional moieties, such as trifluoromethylpyridine and hydrazone. acs.org These complex structures are designed to exhibit specific biological activities. The synthesis of these derivatives has been systematically carried out, leading to a series of novel compounds. acs.org A patent has also been filed for a process to synthesize this compound/amide compounds and their intermediates, highlighting the industrial relevance of these molecules. wipo.int

Spectroscopic and Structural Characterization of this compound and its Derivatives

The characterization of newly synthesized this compound derivatives is crucial to confirm their chemical structures. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

FT-IR Spectroscopy for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound and its derivatives. ijddr.inontosight.ai The characteristic absorption bands in the FT-IR spectrum provide clear evidence for the presence of specific chemical bonds. For N-aryl this compound derivatives, typical IR absorptions include:

N-H stretching: 3280-3110 cm⁻¹ ijpsonline.com

O-H stretching (from the carboxylic acid): 3300-2600 cm⁻¹ ijpsonline.com

C=O stretching (from the carboxylic acid): 1710-1678 cm⁻¹ ijpsonline.com

Aromatic C-H stretching: 3000-3100 cm⁻¹ ijddr.in

C=N stretching: 1600-1621 cm⁻¹ ajol.info

C-N stretching: 1100-1200 cm⁻¹ ijddr.in

In the case of ester derivatives of N-phenyl this compound, the C=O stretching of the ester group appears around 1660-1672 cm⁻¹. asianpubs.org For this compound diamides, a new amide C=O signal is also observed. mdpi.com

Table 1: Key FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3280-3110 | ijpsonline.com |

| O-H Stretch | 3300-2600 | ijpsonline.com |

| C=O Stretch (acid) | 1710-1678 | ijpsonline.com |

| C=O Stretch (ester) | 1660-1672 | asianpubs.org |

| C=N Stretch | 1600-1621 | ajol.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for the detailed structural elucidation of this compound derivatives. ijddr.inontosight.aini.ac.rs

In ¹H NMR spectra of N-aryl this compound derivatives, the aromatic protons typically appear as multiplets in the range of δ 6.692-7.353 ppm. ijpsonline.com The proton of the N-H group can be seen as a singlet around δ 7.961 ppm, and the carboxylic acid proton (-COOH) appears as a singlet further downfield, for instance at δ 9.639 ppm. ijpsonline.com For this compound diamides, a broad singlet for the new amide NH proton can appear in the region of δ 10.99–12.1 ppm. mdpi.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. nih.gov For example, in a 3-hydroxythis compound derivative, the carboxyl carbon (C-7) resonates at δ 169.2 ppm. nih.gov In this compound diamides, the presence of a new carbonyl group from the second amide is confirmed by a characteristic signal in the ¹³C-NMR spectrum. mdpi.com Detailed 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are often used for complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives. ni.ac.rs

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| Aromatic H | 6.692-7.353 | multiplet | ijpsonline.com |

| N-H | 7.961 | singlet | ijpsonline.com |

| COOH | 9.639 | singlet | ijpsonline.com |

| Amide N-H | 10.99-12.1 | broad singlet | mdpi.com |

Mass Spectrometry (MS and HRESIMS)

Mass spectrometry (MS) and its high-resolution variant (HRESIMS) are used to determine the molecular weight and elemental composition of synthesized compounds. nih.gov For instance, the molecular formula of an this compound derivative, C₁₅H₁₅NO₃, was established by positive ion mode HRESIMS, which showed an ion cluster at m/z 258.1128 [M+H]⁺. nih.gov Fast Atom Bombardment (FAB) mass spectrometry has also been utilized to characterize N-aryl this compound derivatives. ijpsonline.com These techniques are crucial for confirming that the synthesized molecule has the expected mass and formula. ontosight.ai

Single-Crystal X-ray Crystallography for Structural Elucidation of Complexes

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique has been instrumental in characterizing metal complexes of this compound and its derivatives.

For example, the structure of silver(I) anthranilate was determined to be a polymeric chain. publish.csiro.au In this complex, silver atoms are bridged by the carboxylate groups of the anthranilate ligands, and also coordinate to the nitrogen atom of an adjacent molecule. publish.csiro.au The coordination geometry around each silver center is a distorted trigonal planar. publish.csiro.au

In another study, the crystal structure of an yttrium complex with this compound revealed a dimeric structure with an anti-prismatic coordination geometry around each yttrium atom. nih.gov The this compound ligands in this complex coordinate to the yttrium ions as bidentate ligands through the oxygen atoms of the carboxylate group. nih.gov Structural analysis of cobalt and zinc complexes with trifluorinated this compound derivatives showed penta- or six-coordination, adopting twisted square pyramid or triangular bi-conical geometries. mdpi.com X-ray diffraction has also been used to study intermolecular compounds of this compound, such as its co-crystal with N,N-dimethylaminobenzaldehyde, which crystallizes in a monoclinic unit cell. eurjchem.com

Chromatographic Techniques (e.g., TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique for the qualitative assessment of this compound's purity and for monitoring the progress of reactions involving its derivatives. ijddr.inasianpubs.org This method is valued for its simplicity, speed, and low cost. The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase, typically a solid adsorbent coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. The separation allows for the identification of impurities, which appear as distinct spots from the main compound.

The purity of this compound and its synthesized derivatives is commonly checked using pre-coated TLC plates. rsc.orgnih.govd-nb.info The choice of stationary and mobile phases is critical for achieving effective separation.

Stationary Phase: For the analysis of this compound and its related compounds, the most common stationary phase is silica (B1680970) gel. nih.govijpsonline.comnih.gov Specific types such as silica gel G, silica gel 60 GF254, and silica gel 60 PF254 are frequently employed. rsc.orgnih.govd-nb.infoijpsonline.com These silica gel plates often contain a fluorescent indicator (e.g., F254) that allows for the visualization of UV-active compounds under ultraviolet light. rsc.orgunodc.orglibretexts.org

Mobile Phase: The selection of the mobile phase, or eluent, depends on the polarity of the this compound derivative being analyzed. A variety of solvent systems with different polarities have been reported to achieve good separation. The composition of the mobile phase is adjusted to control the migration of the compounds on the TLC plate.

Below is a table summarizing various mobile phase systems used in the TLC analysis of this compound and its derivatives.

| Mobile Phase Composition | Volume Ratio | Application |

| Benzene : Methanol | 4.9 : 0.1 | N-Aryl this compound derivatives ijpsonline.com |

| Chloroform : Methanol | 8 : 2 | N-substituted this compound derivatives ijddr.in |

| Chloroform : Diethyl ether : n-Hexane | 6 : 3 : 1 | This compound hybrids nih.govmdpi.com |

| n-Butyl ether : Ethyl acetate : Acetic acid | 60 : 40 : 5 | This compound from bacterial culture tandfonline.com |

| Hexane : Ethyl acetate : Acetic acid | 5 : 5 : 0.1 | Mixture containing this compound researchgate.net |

| Ethyl acetate : Hexanes : Acetic acid | 75 : 25 (with 2% acetic acid) | This compound derivatives gvsu.edu |

Visualization: After development, the separated spots on the TLC plate must be visualized. Since this compound and many of its derivatives are colorless, various methods are employed for their detection.

UV Light: A common non-destructive method involves using a UV lamp. unodc.org TLC plates containing a fluorescent indicator will glow (typically green) under short-wave UV light (254 nm), and compounds that absorb UV light, such as those with aromatic rings, will appear as dark spots. libretexts.org this compound itself fluoresces blue under UV light. tandfonline.com

Iodine Vapor: Exposing the developed plate to iodine vapor in a sealed chamber is a simple and effective method. ijddr.inijpsonline.com Iodine sublimes and reacts with or adsorbs onto many organic compounds, rendering them visible as brown or yellow spots. tandfonline.com

Staining Reagents: Specific chemical reagents can be sprayed onto the plate to react with the compounds and produce colored spots. For this compound, spot tests on TLC plates have been performed with reagents such as selenium dioxide (purple), ninhydrin (B49086) (pink), and p-dimethylaminobenzaldehyde (yellow). tandfonline.com Other general-use stains like phosphomolybdic acid and permanganate can also be used. rsc.orglibretexts.org

Retardation Factor (Rf): The position of a compound on a developed TLC plate is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. unodc.org The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification purposes. The presence of multiple spots in the lane of a synthesized product, each with a different Rf value, indicates the presence of impurities. gvsu.edu

The following table presents reported Rf values for this compound in different solvent systems.

| Compound | Mobile Phase System | Rf Value |

| This compound | n-Butyl ether : Ethyl acetate : Acetic acid (60:40:5) | 0.66 tandfonline.com |

| This compound | Unspecified (relative to Chloral hydrate) | 0.18 akjournals.com |

The Rf values of derivatives will vary based on their structure and the specific chromatographic conditions. For instance, in a study of this compound derivatives, a product lane showed spots with Rf values of 0.94 and 0.80, indicating the presence of at least two compounds. gvsu.edu

Pharmacological and Medicinal Chemistry Research of Anthranilic Acid Derivatives

Anthranilic Acid as a Privileged Pharmacophore in Drug Discovery

This compound, or 2-aminobenzoic acid, and its analogues are recognized as possessing a privileged profile as pharmacophores in the rational development of pharmaceuticals. ijarse.comnih.govresearchgate.net A pharmacophore is a specific arrangement of molecular features necessary for a substance to interact with a biological target and trigger a response. The this compound scaffold is considered "privileged" because its structure is versatile and can bind to a range of different biological targets, making it a valuable starting point for drug discovery. ijarse.commdpi.com This versatility is due to its two reactive groups, a carboxylic acid and an amino group, located adjacent to each other on a benzene (B151609) ring. ijpsjournal.com These sites allow for extensive structural modifications, which has led to the creation of large libraries of compounds for screening and development. nih.govresearchgate.net this compound is a cost-effective and readily available precursor for the synthesis of numerous marketed drugs, including the fenamate class of anti-inflammatory agents, diuretics like furosemide, and antiallergic agents such as tranilast (B1681357). ijarse.comresearchgate.netijpsjournal.com

The development of potent drug candidates from the this compound scaffold relies heavily on the analysis of structure-activity relationships (SAR), which examines how changes in a molecule's structure affect its biological activity. nih.govijpsjournal.com SAR studies on this compound derivatives have yielded several key insights for identifying lead compounds:

Substitution on the this compound Ring : In general, substitutions directly on the this compound portion of the molecule tend to decrease biological activity. sciepub.com

The NH Bridge : The secondary amine (NH) group that links the this compound core to another aryl group is considered essential for anti-inflammatory activity. Replacing this NH group with other functionalities such as O, CH₂, S, or SO₂ significantly diminishes the compound's effectiveness. sciepub.com

Position of the Carboxylic Acid : The placement of the acidic carboxyl group is critical. Derivatives of this compound (ortho-aminobenzoic acid) are active, whereas analogues based on meta- or para-aminobenzoic acid are not. sciepub.com However, replacing the carboxylic acid group with an isosteric tetrazole group has been shown to have little effect on activity. sciepub.com

Substitution on the N-Aryl Ring : Modifications to the second aromatic ring (the N-aryl ring) can produce conflicting results depending on the specific assay used. sciepub.com For instance, in an ultraviolet erythema assay for anti-inflammatory activity, the order of effectiveness for monosubstitution was generally 3' > 2' > 4'. sciepub.com Conversely, in a rat paw edema assay, a 2'-chloro derivative was more potent than its 3'-chloro analogue. sciepub.com For disubstituted derivatives, a 2',3'-disubstitution pattern appears to be the most effective, as seen in mefenamic acid. sciepub.com

These SAR principles guide medicinal chemists in the targeted design and optimization of new derivatives with improved potency and selectivity. mdpi.commdpi.com

The this compound scaffold plays a fundamental role in modern drug development paradigms. nih.govresearchgate.net Its structural simplicity and reactive functional groups allow for the generation of large, diverse compound libraries. nih.govresearchgate.net This chemical tractability is crucial for the initial stages of drug discovery, where high-throughput screening is used to identify "hits"—compounds that show activity against a specific biological target.

Once hits are identified, the established SAR data for the this compound core allows for a more rational and efficient process of "lead optimization." nih.govresearchgate.net Chemists can systematically modify the hit structure based on known SAR principles to improve its potency, selectivity, and pharmacokinetic properties, ultimately developing a lead compound that is a suitable candidate for further preclinical and clinical trials. nih.govresearchgate.net Therefore, the this compound scaffold serves not just as a source of active molecules but as a robust platform for a comprehensive and systematic approach to drug design and development. nih.govijpsjournal.com

Therapeutic Applications and Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a wide array of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective properties. nih.govontosight.aiontosight.ai However, their most established and widespread therapeutic application is in the management of inflammation. ijpsjournal.comresearchgate.net

This compound derivatives are the basis for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known agents like mefenamic acid and flufenamic acid. ijpsjournal.comsciepub.com These compounds are recognized for their analgesic, anti-inflammatory, and antipyretic activities. sciepub.com The anti-inflammatory effects of these derivatives are primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. ijpsjournal.comresearchgate.net Research has focused on synthesizing novel hybrids and derivatives to enhance this anti-inflammatory potential. nih.govresearchgate.netresearchgate.net

A common in vitro method for evaluating the anti-inflammatory potential of a compound is the inhibition of protein denaturation assay. nih.govmdpi.com Since inflammation can lead to the denaturation of proteins, a compound's ability to prevent this process, often using albumin, is a good indicator of its potential anti-inflammatory activity. nih.govrsc.org

Several studies have demonstrated the efficacy of this compound derivatives in this assay. For example, a novel hybrid, 4-chlorobenzyl 2-((4-chlorobenzyl)amino) benzoate (B1203000) (CCAB), showed a 95.4% inhibition of heat-induced albumin denaturation at a concentration of 100 μg/ml. rsc.org In another study, a series of this compound diamides demonstrated better protection against heat-induced denaturation than the established NSAIDs diclofenac (B195802) and acetylsalicylic acid. mdpi.com Research on other novel hybrids has identified compounds with significant albumin protection, sometimes exceeding that of standards like diclofenac and ibuprofen. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Select this compound Derivatives via Inhibition of Albumin Denaturation

| Compound/Derivative | Assay Details | Result | Standard Drug(s) | Source(s) |

| Hybrid 4b | Heat-induced human albumin denaturation | IC₅₀: 11 μg/mL | Diclofenac, Ibuprofen | nih.gov |

| Hybrid 4c | Heat-induced human albumin denaturation | IC₅₀: 13.6 μg/mL | Diclofenac, Ibuprofen | nih.gov |

| Hybrid 3 and Diamides 4a-e | Heat-induced human albumin denaturation | IC₅₀: 650 to 830 μg/mL (demonstrated better activity than standards) | Diclofenac, Acetylsalicylic acid | mdpi.com |

| CCAB | Heat-induced albumin denaturation | 95.4% inhibition at 100 μg/mL | Aspirin | rsc.org |

| Quinoline-anthranilic acid hybrid (5b) | Anti-denaturation and anti-proteinase assays | Showed significantly higher activity than other synthesized hybrids (5a, 5c) at 50 μg/mL | Not specified | nih.gov |

To confirm the anti-inflammatory potential observed in in vitro tests, this compound derivatives are frequently evaluated in ex vivo and in vivo models. nih.gov A standard in vivo model is the carrageenan-induced paw edema test in rats, which measures a compound's ability to reduce acute inflammation. sciepub.comajol.infobohrium.com

Studies have shown that various this compound derivatives significantly reduce paw edema in this model. sciepub.comajol.info For instance, certain quinoline-anthranilic acid hybrids were found to significantly reduce edema in the right paw of rats that received carrageenan. nih.gov Similarly, thiazole (B1198619) derivatives of this compound demonstrated anti-inflammatory activity ranging from 29.7% to 69.6% in this assay, with some compounds showing greater efficacy than the reference drug. bohrium.com Beyond animal models, ex vivo immunohistochemical studies on tissues have also been used to confirm the anti-inflammatory potential of novel this compound hybrids, corroborating the findings from in vitro albumin denaturation assays. nih.govresearchgate.net

Anti-inflammatory Properties

Modulation of Interleukin-1 Expression

Interleukin-1 (IL-1) is a pro-inflammatory cytokine that plays a crucial role in inflammatory and immune responses. frontiersin.org Dysregulation of IL-1 expression is implicated in the pathogenesis of various inflammatory diseases. nih.govmdpi.com Research has shown that certain this compound derivatives can modulate the expression of IL-1, suggesting a potential mechanism for their anti-inflammatory effects.

Inhibition of Cyclooxygenases (COX enzymes)